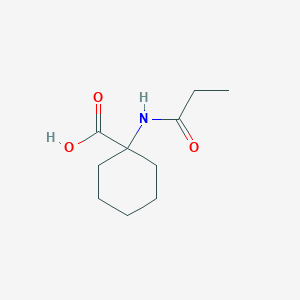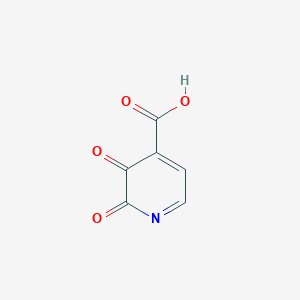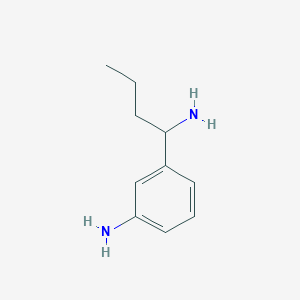
(2S)-2-(dimethoxymethyl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(dimethoxymethyl)oxolan-3-one is a cyclic, oxygenated hydrocarbon It is a derivative of oxolan-3-one, which is a five-membered lactone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethoxymethyl)oxolan-3-one typically involves the reaction of oxolan-3-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethoxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(dimethoxymethyl)oxolan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biofuels and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethoxymethyl)oxolan-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-one: The parent compound, which lacks the dimethoxymethyl group.
(2R)-2-(dimethoxymethyl)oxolan-3-one: The enantiomer of the compound.
2-(methoxymethyl)oxolan-3-one: A derivative with only one methoxy group.
Uniqueness
(2S)-2-(dimethoxymethyl)oxolan-3-one is unique due to its specific stereochemistry and the presence of two methoxy groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-(dimethoxymethyl)oxolan-3-one |
InChI |
InChI=1S/C7H12O4/c1-9-7(10-2)6-5(8)3-4-11-6/h6-7H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
ZNGILWZHLQQYOZ-ZCFIWIBFSA-N |
Isomeric SMILES |
COC([C@H]1C(=O)CCO1)OC |
Canonical SMILES |
COC(C1C(=O)CCO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)







![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)


![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)

